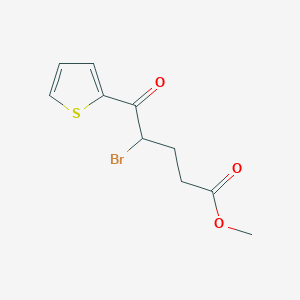

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

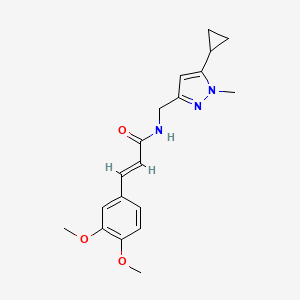

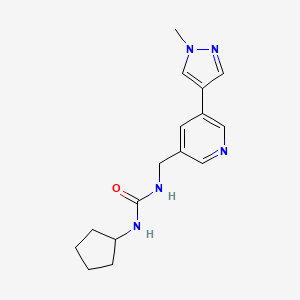

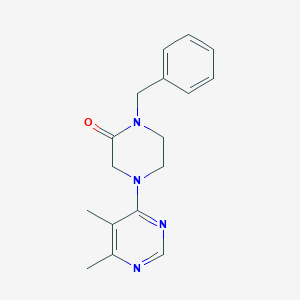

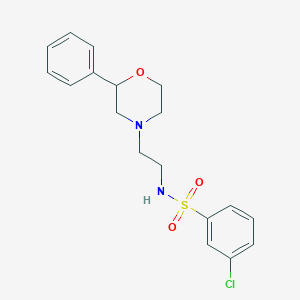

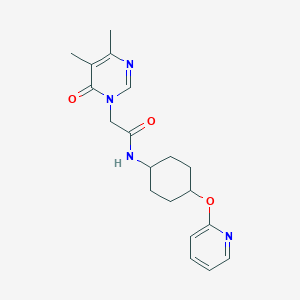

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate” consists of a thiophene ring attached to a pentanoate group with a bromine atom and a methyl group. The InChI code for this compound is 1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the literature I retrieved.Aplicaciones Científicas De Investigación

Substrate and Inhibitor Synthesis

Methyl (RS)-5-bromo-3-hydroxy-3-methyl-pentanoate, a compound closely related to the chemical of interest, was prepared via bromination and used to form various thioether derivatives. These derivatives were found to be substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, highlighting the compound's potential in biochemical studies related to cholesterol biosynthesis and metabolic regulation (Nguyen, Gerbing, & Eggerer, 1984).

Electrophilic Reaction Promotion

In another study, derivatives similar to Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate were utilized in electrophilic reactions promoted by samarium diiodide. This work demonstrated the compound's utility in synthetic organic chemistry, particularly in regioselective reactions forming long-chain esters with remote hydroxyl and carboxyl groups. Such capabilities are crucial for synthesizing complex organic molecules, including potential pharmaceuticals (Yang et al., 2000).

Grignard Reaction Stereochemistry

The compound has also been explored in studies focusing on the stereochemistry of Grignard reactions on δ-keto esters. Research in this area provides insights into the factors influencing the formation of cis and trans tetrahydro derivatives, which are of interest in the development of new synthetic methodologies (Colantoni et al., 1978).

Anticancer Drug Synthesis

Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes containing derivatives of the compound have been synthesized and characterized. These complexes showed promising cytotoxicity against various human tumor cell lines, indicating the compound's potential application in the synthesis of new anticancer drugs (Basu Baul et al., 2009).

Synthetic Methodology and Kinetic Analysis

Another study focused on the kinetic analysis for lipase-catalyzed regioselective methanolysis involving derivatives of this compound. This research underscores the compound's relevance in enzymatic reaction studies, contributing to our understanding of reaction kinetics and mechanism in the presence of biocatalysts (Kao & Tsai, 2016).

Propiedades

IUPAC Name |

methyl 4-bromo-5-oxo-5-thiophen-2-ylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-9(12)5-4-7(11)10(13)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKPFCSJUDCDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)C1=CC=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)

![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)